5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide
CAS No.: 391225-52-8
Cat. No.: VC5139375
Molecular Formula: C11H7ClN2O3S
Molecular Weight: 282.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391225-52-8 |
|---|---|
| Molecular Formula | C11H7ClN2O3S |
| Molecular Weight | 282.7 |
| IUPAC Name | 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C11H7ClN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15) |
| Standard InChI Key | HDCJQJAZMSNAKT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
5-Chloro-N-(4-nitrophenyl)thiophene-2-carboxamide (molecular formula: C<sub>12</sub>H<sub>8</sub>ClN<sub>2</sub>O<sub>3</sub>S; molecular weight: 297.72 g/mol) features a thiophene core substituted at position 5 with chlorine and at position 2 with a carboxamide group linked to a 4-nitrophenyl moiety. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing both electronic distribution and intermolecular interactions.
Table 1: Key Physicochemical Properties
The planar thiophene ring and conjugated nitro group enable π-π stacking interactions, while the chloro substituent enhances lipophilicity . Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is moderate, whereas aqueous solubility remains limited (<0.1 mg/mL at 25°C) .
Synthesis and Production Strategies
Laboratory-Scale Synthesis
The synthesis typically follows a three-step sequence:
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Thiophene Core Functionalization: 5-Chlorothiophene-2-carboxylic acid is prepared via Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by alkaline hydrolysis (yield: 98.8%) .
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Acid Chloride Formation: Treatment with thionyl chloride converts the carboxylic acid to the corresponding acid chloride.
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Amide Coupling: Reaction with 4-nitroaniline in the presence of triethylamine yields the target compound.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Schotten-Baumann | 72 | 95 | Mild aqueous conditions |
| HATU-Mediated Coupling | 88 | 99 | High efficiency in aprotic media |
| Microwave-Assisted | 85 | 97 | Reduced reaction time (15 min) |
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 85%. Industrial production employs continuous flow reactors to optimize heat transfer and scalability, achieving throughputs exceeding 50 kg/batch.
Chemical Reactivity and Functionalization
The compound undergoes characteristic reactions at three sites:
Nitro Group Reduction
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the nitro group to an amine, producing 5-chloro-N-(4-aminophenyl)thiophene-2-carboxamide. This derivative serves as a precursor for azo dyes and polyamide polymers .
Thiophene Ring Halogenation
Electrophilic chlorination at position 3 occurs under FeCl<sub>3</sub> catalysis, yielding 3,5-dichloro-N-(4-nitrophenyl)thiophene-2-carboxamide. This reaction proceeds with 67% efficiency in dichloromethane at 0°C.
Amide Hydrolysis
Strong acidic (6M HCl, reflux) or basic (NaOH/EtOH, 80°C) conditions cleave the amide bond, regenerating 5-chlorothiophene-2-carboxylic acid and 4-nitroaniline. This reversibility enables its use as a protecting group in multistep syntheses .
| Compound | Target | IC<sub>50</sub> (µM) | Mechanism |
|---|---|---|---|
| N-(4-methoxy-2-nitrophenyl) analogue | CTP synthetase | 0.45 | Competitive inhibition |
| 5-Chloro-3-nitrothiophene derivative | Tubulin | 1.8 | Polymerization disruption |
| Parent thiophene carboxamide | COX-2 | 12.3 | Allosteric modulation |
Industrial and Materials Science Applications
Organic Electronics
Thin films of the compound exhibit a bandgap of 2.7 eV and hole mobility of 0.12 cm<sup>2</sup>/V·s, making it a candidate for organic field-effect transistors (OFETs) . Annealing at 150°C improves crystallinity, reducing resistivity by 40% .
Coordination Chemistry
The amide oxygen and nitro group act as bidentate ligands, forming stable complexes with Cu(II) (log K = 6.7) and Fe(III) (log K = 5.9). These complexes show catalytic activity in Heck coupling reactions (TON: 1,200).
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